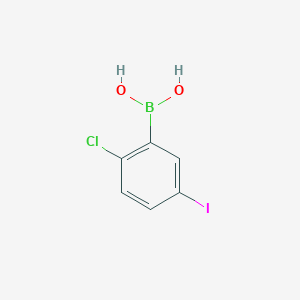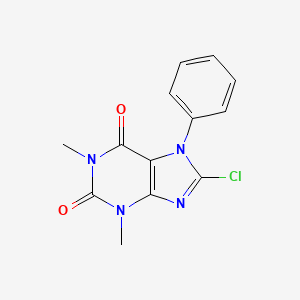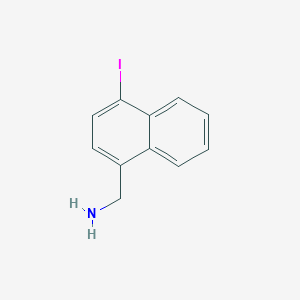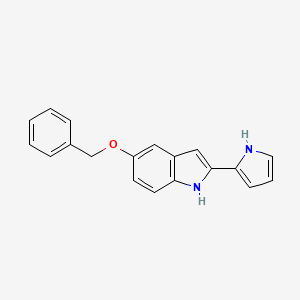
2-Iodo-7-nitro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-7-nitro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide-ranging biological activities and are prevalent in various natural compounds, including neurotransmitters and alkaloids . The compound this compound is particularly interesting due to its unique structural features, which include an iodine atom at the second position and a nitro group at the seventh position on the indole ring.
Métodos De Preparación
The synthesis of 2-Iodo-7-nitro-1H-indole can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Larock indole synthesis, which allows for the formation of highly functionalized indole units . Another approach is the Buchwald-Hartwig amination followed by C-H activation, which can be used to form the key pyrrolo[2,3-c]carbazole unit . Industrial production methods typically involve the use of palladium catalysts and specific reaction conditions to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
2-Iodo-7-nitro-1H-indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include p-toluenesulfonic acid, methanesulfonic acid, and various palladium catalysts . Major products formed from these reactions include benzofuro[3,2-b]indole, benzofuro[3,2-b]indol-8-amine, and diindole-2-carboxylate . The compound’s reactivity is influenced by the presence of the iodine and nitro groups, which can participate in electrophilic and nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-Iodo-7-nitro-1H-indole has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex indole derivatives . In biology, it has been studied for its potential as a biologically active compound with applications in cancer treatment, antimicrobial activity, and other therapeutic areas . In medicine, indole derivatives are known to bind with high affinity to multiple receptors, making them valuable for drug development . Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 2-Iodo-7-nitro-1H-indole involves its interaction with various molecular targets and pathways. The indole nucleus allows the compound to bind to multiple receptors, including those involved in neurotransmission and cell signaling . The presence of the nitro group can enhance the compound’s ability to participate in redox reactions, while the iodine atom can facilitate halogen bonding interactions with biological targets . These interactions contribute to the compound’s biological activity and therapeutic potential.
Comparación Con Compuestos Similares
2-Iodo-7-nitro-1H-indole can be compared to other indole derivatives, such as 2-Iodo-4-nitro-1H-indole and 2-Bromo-7-nitro-1H-indole . While these compounds share similar structural features, the position and type of halogen and nitro groups can significantly influence their reactivity and biological activity . For example, 2-Iodo-4-nitro-1H-indole may exhibit different reactivity patterns due to the different positioning of the nitro group . The unique combination of the iodine and nitro groups in this compound makes it particularly valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H5IN2O2 |
|---|---|
Peso molecular |
288.04 g/mol |
Nombre IUPAC |
2-iodo-7-nitro-1H-indole |
InChI |
InChI=1S/C8H5IN2O2/c9-7-4-5-2-1-3-6(11(12)13)8(5)10-7/h1-4,10H |
Clave InChI |
LFRCPTUTIXJABD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11839712.png)
![tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11839721.png)


![(S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate](/img/structure/B11839739.png)
![Thieno[2,3-b]pyridine, 4-chloro-2-iodo-](/img/structure/B11839742.png)





![N-[1-(1-Naphthyl)ethyl]heptanamide](/img/structure/B11839790.png)
![1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanol](/img/structure/B11839800.png)
